molecular formula C19H13Cl2N3S2 B2818446 5-(2-Anilinovinyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-4-isothiazolecarbonitrile CAS No. 338778-53-3

5-(2-Anilinovinyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-4-isothiazolecarbonitrile

Cat. No. B2818446
CAS RN: 338778-53-3
M. Wt: 418.35
InChI Key: AJOFUSIQLQUTSU-MDZDMXLPSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an anilinovinyl group, a dichlorobenzyl group, and an isothiazolecarbonitrile group .


Chemical Reactions Analysis

Again, without specific information on this compound, it’s difficult to provide an analysis of its chemical reactions. Dichlorobenzyl alcohol, a related compound, is known to have antiseptic properties and is able to kill bacteria and viruses associated with mouth and throat infections .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, dichlorobenzyl bromide, a related compound, is a solid at 20 degrees Celsius .

Scientific Research Applications

Structural and Vibrational Properties

A study by Romani et al. (2015) investigated the structural, topological, and vibrational properties of a series of isothiazole derivatives, including compounds similar to 5-(2-Anilinovinyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-4-isothiazolecarbonitrile, to understand their antiviral activities. The analysis was performed using DFT calculations and explored the effects of different substituents on the isothiazole ring, revealing insights into the compounds' reactivities and behaviors in various media (Romani, Márquez, Márquez, & Brandán, 2015).

Antiviral, Antimicrobial, and Antitumor Activity

Another study focused on the synthesis and biological evaluation of 1,2,3-dithiazoles, which are structurally related to the compound of interest. These dithiazoles were synthesized through a one-pot reaction and assessed for their antibacterial, antifungal, and antitumor activities, showing significant potential in these areas (Konstantinova et al., 2009).

Chemiluminescence Properties

Watanabe et al. (2010) synthesized sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes related to the compound . Their study focused on the base-induced chemiluminescence of these dioxetanes, providing insights into their potential applications in chemical and biological imaging (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).

Synthesis and Potential Applications

Further research includes the synthesis of novel classes of compounds with structural similarities to this compound, exploring their potential as chemotherapeutic agents and for other biomedical applications (Clerici, Gelmi, & Pocar, 1999), (Al-Wahaibi et al., 2021).

properties

IUPAC Name

5-[(E)-2-anilinoethenyl]-3-[(2,6-dichlorophenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3S2/c20-16-7-4-8-17(21)15(16)12-25-19-14(11-22)18(26-24-19)9-10-23-13-5-2-1-3-6-13/h1-10,23H,12H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOFUSIQLQUTSU-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC=CC2=C(C(=NS2)SCC3=C(C=CC=C3Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/C=C/C2=C(C(=NS2)SCC3=C(C=CC=C3Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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